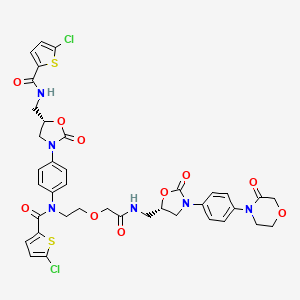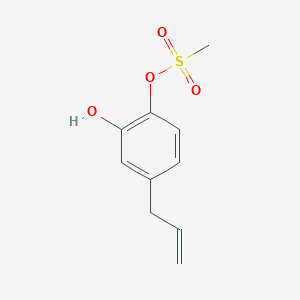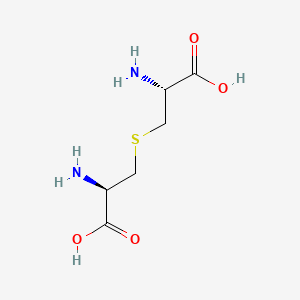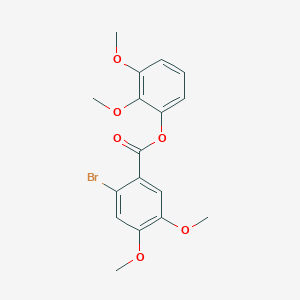
リバーロキサバン擬似二量体
概要
説明
Rivaroxaban Pseudodimer is a synthetic compound derived from Rivaroxaban, a well-known anticoagulant. Rivaroxaban itself is a direct inhibitor of Factor Xa, an essential enzyme in the coagulation cascade. The pseudodimer form is designed to enhance the pharmacokinetic and pharmacodynamic properties of the parent compound, making it a subject of interest in pharmaceutical research.
科学的研究の応用
Rivaroxaban Pseudodimer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on anticoagulant activity.
Biology: Investigated for its interactions with biological targets, such as Factor Xa, to understand its mechanism of action.
生化学分析
Biochemical Properties
Rivaroxaban Pseudodimer, like Rivaroxaban, is expected to interact with Factor Xa, a key enzyme in the coagulation cascade . By inhibiting Factor Xa, Rivaroxaban Pseudodimer could potentially attenuate thrombosis, thereby preventing blood clot formation .
Cellular Effects
The cellular effects of Rivaroxaban Pseudodimer are likely to be similar to those of Rivaroxaban. Rivaroxaban has been shown to have predictable anticoagulation effects in humans . It can influence cell function by preventing the formation of blood clots, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rivaroxaban Pseudodimer’s molecular mechanism of action is expected to be similar to that of Rivaroxaban. Rivaroxaban is a direct Factor Xa inhibitor, meaning it binds to Factor Xa and inhibits its activity . This inhibition can lead to changes in gene expression and prevent the formation of blood clots .
Temporal Effects in Laboratory Settings
Rivaroxaban has been shown to have a rapid onset of action within 2-4 hours and a half-life of 7-11 hours in healthy adults and 11-13 hours in healthy elderly subjects .
Dosage Effects in Animal Models
Rivaroxaban has shown dose-dependent antithrombotic activity in animal models of venous and arterial thrombosis .
Metabolic Pathways
Rivaroxaban Pseudodimer is likely to be involved in similar metabolic pathways as Rivaroxaban. Rivaroxaban is metabolized and cleared via the kidney and liver . It is a substrate of CYP3A4 and P-glycoprotein, which are important components of drug metabolism .
Transport and Distribution
Rivaroxaban, however, is known to have a dual mode of excretion with the renal route accounting for one-third of the overall elimination of unchanged active drug .
Subcellular Localization
The subcellular localization of Rivaroxaban Pseudodimer is currently unknown. The localization of similar compounds can provide insights. For instance, Rivaroxaban, a related compound, is known to inhibit Factor Xa, which is found in the blood plasma .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rivaroxaban Pseudodimer involves multiple steps, starting with the preparation of the core Rivaroxaban structure. This is followed by the introduction of additional functional groups to form the pseudodimer. The process typically involves:
Step 1: Synthesis of the core Rivaroxaban structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure with specific substituents to form the pseudodimer.
Step 3: Purification and isolation of the final product using techniques like crystallization and chromatography.
Industrial Production Methods: Industrial production of Rivaroxaban Pseudodimer follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. Key considerations include reaction temperature, solvent choice, and purification methods to ensure consistency and quality .
化学反応の分析
Types of Reactions: Rivaroxaban Pseudodimer undergoes various chemical reactions, including:
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of a suitable solvent like ethanol.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide), often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
作用機序
Rivaroxaban Pseudodimer exerts its effects by directly inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By blocking Factor Xa, the compound prevents the formation of thrombin and subsequent clot formation. This mechanism is similar to that of Rivaroxaban but with enhanced properties due to the pseudodimer structure .
類似化合物との比較
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Dabigatran: A direct thrombin inhibitor, used as an anticoagulant.
Apixaban: Another direct Factor Xa inhibitor, with a similar mechanism of action to Rivaroxaban.
Comparison: Rivaroxaban Pseudodimer is unique in its enhanced pharmacokinetic and pharmacodynamic properties compared to Rivaroxaban. While Rivaroxaban, Dabigatran, and Apixaban are all effective anticoagulants, the pseudodimer form of Rivaroxaban offers potential advantages in terms of bioavailability, efficacy, and safety .
特性
IUPAC Name |
5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLZCQTBKRWBP-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5CC(OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)COCCN(C4=CC=C(C=C4)N5C[C@@H](OC5=O)CNC(=O)C6=CC=C(S6)Cl)C(=O)C7=CC=C(S7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36Cl2N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632463-24-1 | |
| Record name | Rivaroxaban pseudodimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632463241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIVAROXABAN PSEUDODIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRX9RYC4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







